Tucatinib

Übersicht

Beschreibung

Tucatinib is an orally bioavailable, reversible, highly selective small molecule tyrosine kinase inhibitor. It is primarily used in combination with other drugs for the treatment of advanced or metastatic human epidermal growth factor receptor 2 (HER2)-positive breast cancer, including cases with brain metastases . This compound was developed by Array BioPharma and later licensed to Cascadian Therapeutics, which is now part of Seattle Genetics .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tucatinib involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of coupling reactions, followed by functional group modifications to introduce the necessary substituents . The reaction conditions typically involve the use of palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig coupling, under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This involves the use of high-throughput reactors and continuous flow chemistry to ensure consistent product quality and yield. The process also includes rigorous purification steps, such as recrystallization and chromatography, to achieve the desired purity levels .

Analyse Chemischer Reaktionen

Types of Reactions

Tucatinib undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to derivatives of this compound .

Wissenschaftliche Forschungsanwendungen

HER2-Positive Metastatic Breast Cancer

Tucatinib has shown significant promise in treating HER2-positive metastatic breast cancer, especially in patients with brain metastases. The HER2CLIMB trial demonstrated:

- Overall Survival Benefit : Patients receiving this compound in combination with trastuzumab and capecitabine had a median overall survival of 21.6 months compared to 12.5 months for those receiving placebo .

- Intracranial Efficacy : The risk of intracranial progression or death was reduced by 68%, with a confirmed intracranial objective response rate of 47.3% .

- Progression-Free Survival : Patients experienced a median progression-free survival of 9.9 months versus 4.2 months in the control group .

HER2-Positive Colorectal Cancer

Recently, this compound has been approved for use in HER2-positive colorectal cancer, marking a significant advancement for patients whose tumors exhibit HER2 overexpression. Clinical studies have confirmed its effectiveness when combined with trastuzumab .

Case Study 1: Advanced Breast Cancer with Brain Metastases

In a cohort of patients with brain metastases, this compound was administered alongside trastuzumab and capecitabine. The study reported:

- Patient Demographics : Median age of participants was 52 years, with a significant proportion being women (99.3%) .

- Survival Rates : At two years post-treatment, approximately 45% of patients treated with this compound were alive compared to 27% in the control group .

Case Study 2: HER2-Mutated Metastatic Breast Cancer

A phase 2 basket trial explored this compound's efficacy in patients with HER2 mutations:

- Patient Characteristics : The median age was 64 years, with most having hormone receptor-positive disease .

- Efficacy Results : Encouraging clinical response rates were observed, demonstrating that even heavily pretreated patients could benefit from this therapy.

Safety Profile

While this compound has shown substantial efficacy, it is essential to consider its safety profile:

- Adverse Effects : Common treatment-related side effects include liver function abnormalities and gastrointestinal issues, which necessitate monitoring and potential dose adjustments .

- Manageability : Most side effects were manageable with appropriate clinical interventions.

Comparative Efficacy

| Treatment Combination | Median Overall Survival (months) | Median Progression-Free Survival (months) | Intracranial Objective Response Rate (%) |

|---|---|---|---|

| This compound + Trastuzumab + Capecitabine | 21.6 | 9.9 | 47.3 |

| Placebo + Trastuzumab + Capecitabine | 12.5 | 4.2 | 20.0 |

Wirkmechanismus

Tucatinib exerts its effects by selectively inhibiting the tyrosine kinase activity of the HER2 receptor. By blocking HER2 signaling, this compound prevents the activation of downstream pathways involved in cell proliferation and survival. This leads to reduced tumor growth and increased apoptosis of cancer cells . This compound’s high selectivity for HER2 minimizes off-target effects, making it a valuable therapeutic option .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Lapatinib: Another HER2 tyrosine kinase inhibitor, but with less selectivity compared to tucatinib.

Neratinib: An irreversible HER2 inhibitor with a broader spectrum of activity, including epidermal growth factor receptor inhibition.

Uniqueness of this compound

This compound’s uniqueness lies in its high selectivity for HER2, which reduces the risk of off-target effects and associated toxicities. This selectivity allows for combination therapies with other HER2-targeted agents, enhancing overall treatment efficacy .

Biologische Aktivität

Tucatinib is a selective, orally bioavailable tyrosine kinase inhibitor (TKI) that targets the human epidermal growth factor receptor 2 (HER2). It has shown promising biological activity in various preclinical and clinical studies, particularly in HER2-positive breast cancer. This article delves into the biological mechanisms, efficacy, and safety profiles of this compound, supported by data tables and relevant case studies.

This compound demonstrates high selectivity for HER2 over other receptor tyrosine kinases, such as EGFR. It inhibits HER2 kinase activity with single-digit nanomolar potency, showing over a 1,000-fold enhancement in potency for HER2 compared to EGFR in cell signaling assays . The compound effectively disrupts downstream signaling pathways, including:

- MAPK Pathway : Inhibits MEK and ERK phosphorylation.

- PI3K/AKT Pathway : Reduces AKT activation and promotes apoptosis in HER2-expressing cells .

This selective inhibition allows this compound to minimize side effects associated with broader-spectrum TKIs like lapatinib and neratinib, which often lead to dermatologic and gastrointestinal adverse events .

HER2CLIMB Trial

The pivotal HER2CLIMB trial evaluated this compound's efficacy in combination with trastuzumab and capecitabine in patients with previously treated HER2-positive metastatic breast cancer, including those with brain metastases. Key findings include:

- Overall Survival : The combination therapy prolonged median overall survival by 9.1 months compared to placebo .

- Progression-Free Survival : The median time to disease progression was 9.5 months for the this compound group versus 7.4 months for placebo .

- Intracranial Efficacy : Among patients with brain metastases, this compound reduced the risk of intracranial progression or death by 68% .

Summary of Clinical Findings

| Study Name | Patient Population | Treatment Regimen | Median Overall Survival | Intracranial Response Rate |

|---|---|---|---|---|

| HER2CLIMB | 612 patients with HER2-positive MBC | This compound + Trastuzumab + Capecitabine | +9.1 months vs placebo | 50% |

| HER2CLIMB-02 | 463 patients with unresectable MBC | This compound + T-DM1 (trastuzumab emtansine) | Not yet reported | Not specified |

Preclinical Studies

Preclinical studies have further elucidated this compound's potential. In xenograft models of breast cancer, this compound demonstrated significant antitumor activity, particularly against tumors resistant to other therapies like trastuzumab . Notably:

- This compound penetrated intracranial tumor tissues effectively, inhibiting growth and improving survival rates in models of brain metastasis .

- It increased levels of inactive HER2 at the cell surface, enhancing antibody-drug conjugate (ADC) delivery and cytotoxicity against tumors .

Safety Profile

While this compound is generally well-tolerated, some treatment-related adverse effects have been noted:

- Liver Function Impairment : Elevated liver enzymes were observed more frequently in patients receiving this compound compared to placebo.

- Gastrointestinal Issues : Nausea and diarrhea were common but manageable with supportive care .

Case Studies

Several case studies highlight the real-world application of this compound:

- Case Study A : A heavily pretreated patient with brain metastases experienced a significant reduction in tumor size after initiating treatment with this compound combined with trastuzumab and capecitabine.

- Case Study B : A patient who had previously progressed on multiple lines of therapy showed a durable response lasting over six months while on the this compound regimen.

Eigenschaften

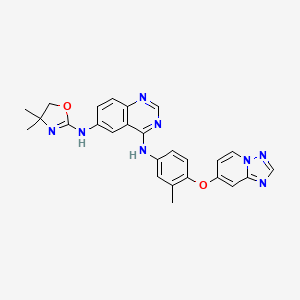

IUPAC Name |

6-N-(4,4-dimethyl-5H-1,3-oxazol-2-yl)-4-N-[3-methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)phenyl]quinazoline-4,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24N8O2/c1-16-10-17(5-7-22(16)36-19-8-9-34-23(12-19)28-15-30-34)31-24-20-11-18(4-6-21(20)27-14-29-24)32-25-33-26(2,3)13-35-25/h4-12,14-15H,13H2,1-3H3,(H,32,33)(H,27,29,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDEAXTCZPQIFQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NC2=NC=NC3=C2C=C(C=C3)NC4=NC(CO4)(C)C)OC5=CC6=NC=NN6C=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24N8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601027958 | |

| Record name | Tucatinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601027958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

480.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Mutations in the HER-2 gene are observed in some types of breast carcinoma. Tucatinib inhibits the tyrosine kinase enzyme of the HER-2 gene. Mutations of tyrosine kinase in the HER-2 gene lead to cascade effects of increased cell signaling and proliferation, resulting in malignancy. Results of in vitro studies show that tucatinib inhibits the phosphorylation of both HER-2 and HER-3, leading to downstream changes in MAPK and AKT signaling and cell proliferation. Anti-tumor activity occured in the cells that expressed HER-2. In vivo, tucatinib has been shown to inhibit HER-2 expressing tumors, likely by the same mechanism. | |

| Record name | Tucatinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11652 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

937263-43-9 | |

| Record name | N6-(4,5-Dihydro-4,4-dimethyl-2-oxazolyl)-N4-[3-methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)phenyl]-4,6-quinazolinediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=937263-43-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tucatinib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0937263439 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tucatinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11652 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tucatinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601027958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TUCATINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/234248D0HH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.